2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide
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Overview
Description
2-(2-hydroxyphenoxy)-N’-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide is an organic compound that features two hydroxyphenoxy groups and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenoxy)-N’-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide typically involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenoxy)-N’-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-hydroxyphenoxy)-N’-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenoxy)-N’-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy groups may facilitate binding to active sites, while the acetohydrazide moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenoxy)acetic acid: A simpler analog with one hydroxyphenoxy group.
2-(2-hydroxyphenoxy)acetohydrazide: Lacks the additional acetyl group present in the target compound.
2-(2-hydroxyphenoxy)ethylamine: Contains an amine group instead of the acetohydrazide moiety.
Uniqueness
2-(2-hydroxyphenoxy)-N’-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide is unique due to its dual hydroxyphenoxy groups and acetohydrazide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-11-5-1-3-7-13(11)23-9-15(21)17-18-16(22)10-24-14-8-4-2-6-12(14)20/h1-8,19-20H,9-10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUDSVONWDBHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NNC(=O)COC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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